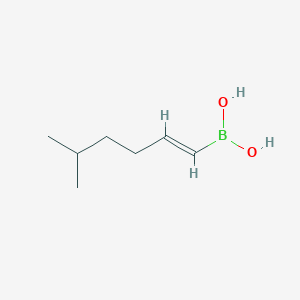

5-Methyl-1-hexenylboronic acid

Description

Properties

IUPAC Name |

[(E)-5-methylhex-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVLJDDGUYUPN-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Organoboron Compounds in Chemical Research

Organoboron compounds, organic molecules featuring a carbon-boron bond, are pivotal in modern organic synthesis. rsc.org Their importance stems from a combination of desirable chemical properties: they are generally stable, exhibit low toxicity compared to many other organometallic reagents, and are compatible with a wide range of functional groups. rsc.orgorganic-chemistry.org This stability and selectivity make them invaluable tools for constructing complex organic molecules with high precision.

The utility of organoboron compounds spans various sectors of chemical science. In pharmaceutical research, they serve as crucial building blocks for the synthesis of new drug candidates. tandfonline.comnih.gov The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-coupling reactions, highlighted the profound impact of these compounds, particularly in the Suzuki-Miyaura reaction, which has become a cornerstone of carbon-carbon bond formation. organic-chemistry.org Beyond pharmaceuticals, organoboron compounds are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic materials. tandfonline.com

Evolution of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 with the first synthesis of a boronic acid by Edward Frankland. nih.gov For a considerable period, these compounds remained largely a chemical curiosity. However, the mid-20th century saw a surge in interest, significantly propelled by the work of Herbert C. Brown on hydroboration, which provided a versatile method for preparing organoboranes and for which he was awarded the Nobel Prize in Chemistry in 1979. organic-chemistry.orgwikipedia.org

This initial breakthrough paved the way for the development of a vast array of boronic acids and their derivatives. A pivotal moment in the evolution of their application was the discovery of the Suzuki-Miyaura coupling reaction, which utilizes boronic acids as coupling partners. This reaction's reliability and functional group tolerance have made it a favored method for constructing biaryl systems and other complex architectures.

Early synthetic methods for boronic acids often involved the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters. nih.gov While effective, these methods have been supplemented by newer, more direct approaches such as the metal-catalyzed borylation of C-H bonds and the hydroboration of alkynes and alkenes. organic-chemistry.orgorganic-chemistry.org The hydroboration of a terminal alkyne, for example, offers a direct route to the corresponding (E)-alkenylboronic acid. wikipedia.org

Scope and Research Focus on 5 Methyl 1 Hexenylboronic Acid

Strategic Approaches to Alkenylboronic Acid Synthesis

The preparation of alkenylboronic acids can be achieved through several primary pathways. These methods generally involve the formation of a carbon-boron bond at an sp²-hybridized carbon atom of an alkene. The choice of method often depends on the desired stereochemistry of the double bond (E or Z isomer) and the availability of starting materials.

Hydroboration is a foundational method for the synthesis of organoboranes and a direct route to alkenylboronic acids and their esters. rsc.orgnumberanalytics.com The reaction involves the addition of a boron-hydride bond across a carbon-carbon triple bond (an alkyne). This process typically proceeds via a syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the alkyne, leading predominantly to the formation of (E)-alkenylboron compounds. rsc.orggregorykimball.me

A variety of borane reagents can be employed, with pinacolborane (HBpin) and catecholborane being common choices due to the stability and ease of handling of the resulting boronic esters. gregorykimball.me While the reaction can occur thermally, it is often sluggish and may require harsh conditions. Consequently, transition metal catalysis is frequently used to achieve high efficiency, regioselectivity, and stereoselectivity under mild conditions. gregorykimball.me Catalysts based on rhodium, iridium, iron, and zirconium have been successfully applied. gregorykimball.meorganic-chemistry.orgnih.gov For instance, the Schwartz reagent (Cp₂ZrHCl) is known to catalyze the hydroboration of alkynes with pinacolborane at room temperature. gregorykimball.me Metal-free catalytic systems, utilizing carboxylic acids or tropylium (B1234903) salts, have also been developed as alternatives. organic-chemistry.org

The general transformation can be summarized as follows: Starting Material: Terminal or internal alkyne Reagent: Borane (e.g., pinacolborane, catecholborane) Outcome: (E)-alkenylboronic ester (from terminal alkynes)

| Catalyst Type | Common Reagents | Key Features |

| Transition Metal (Rh, Ir, Zr, Fe) | Pinacolborane (HBpin), Catecholborane | High efficiency, mild conditions, excellent stereo- and regioselectivity. gregorykimball.meorganic-chemistry.org |

| Metal-Free (e.g., Carboxylic Acids) | Pinacolborane (HBpin) | Avoids transition metal contamination, broad functional group tolerance. organic-chemistry.org |

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of boronic esters from organic halides or triflates. organic-chemistry.orgwikipedia.org In the context of alkenylboronic acids, this reaction typically involves the coupling of a vinyl halide (e.g., vinyl bromide or iodide) or vinyl triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgorganic-chemistry.org

The reaction is highly valued for its broad functional group tolerance and its ability to proceed with high stereofidelity, meaning the stereochemistry of the starting vinyl halide is retained in the product. rsc.org This allows for the synthesis of both (E)- and (Z)-alkenylboronates, provided the corresponding stereochemically pure vinyl halide is available. A palladium catalyst, such as PdCl₂(dppf) or PdCl₂(PPh₃)₂, is used in conjunction with a base, like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), to facilitate the catalytic cycle. organic-chemistry.org

The key components of the Miyaura borylation are: Substrates: Alkenyl halides or alkenyl triflates Boron Source: Bis(pinacolato)diboron (B₂pin₂) Catalyst System: Palladium complex (e.g., PdCl₂(dppf)) and a base (e.g., KOAc)

Another strategy is the boryl-Heck reaction, which converts terminal alkenes directly into trans-alkenyl boronic esters using an electrophilic boron reagent like catecholchloroborane (catBCl). nih.gov This method avoids the need for prefunctionalized alkenes or alkynes, making it an efficient alternative. nih.gov These palladium-catalyzed methods provide a modular and stereospecific means to construct di- and tri-substituted alkenylboronates, which are valuable intermediates in synthesis. acs.orgnih.govoup.com

Olefin metathesis has emerged as a powerful strategy for the synthesis of alkenylboronates with high stereocontrol. mit.edu In particular, cross-metathesis between a terminal alkene and a vinylboronic ester (such as vinylBpin) can produce (E)-alkenylboronates. More advanced molybdenum- or ruthenium-based catalysts allow for the synthesis of Z-alkenylboronates through stereoselective catalytic cross-metathesis. bc.edu

This approach offers significant advantages for synthesizing structurally diverse alkenylboronates that might be difficult to access through other means. nih.gov For example, it allows for the late-stage introduction of the boronate functionality into complex molecules. The stereochemical outcome (E or Z) can often be controlled by the choice of catalyst and the geometry of the starting olefin. mit.edunih.gov Tandem reactions combining metathesis with other transformations, like elimination, further expand the utility of this method for creating complex unsaturated systems. colab.ws

A classic and highly effective method for synthesizing boronic acids involves the use of organometallic reagents. rsc.org The most common approach is the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, followed by acidic hydrolysis. rsc.orgacs.org

To generate the required vinyllithium (B1195746) species for alkenylboronic acid synthesis, a lithium-halogen exchange reaction is frequently employed. thieme-connect.comethz.ch This involves treating a vinyl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. ethz.ch The resulting vinyllithium is a potent nucleophile that is immediately "trapped" by the electrophilic borate ester. The intermediate boronate complex is then hydrolyzed to yield the final boronic acid. This method is highly reliable but can be limited by its incompatibility with certain functional groups (like esters and nitriles) that are sensitive to strongly basic organolithium reagents. acs.org

Reaction Sequence:

Lithium-Halogen Exchange: R-CH=CH-X + 2 n-BuLi → R-CH=CH-Li + LiX + Butane (where X = Br, I)

Trapping: R-CH=CH-Li + B(OR')₃ → R-CH=CH-B(OR')₃Li

Hydrolysis: R-CH=CH-B(OR')₃Li + H₃O⁺ → R-CH=CH-B(OH)₂

Targeted Synthesis of this compound

A specific, documented synthesis for this compound is not prominently featured in survey literature; however, a highly plausible and chemically sound route can be designed based on the established methodologies described above. The most direct and stereoselective approach would be the hydroboration of the corresponding terminal alkyne, 5-methyl-1-hexyne.

Proposed Synthetic Route:

Preparation of 5-methyl-1-hexyne: The starting alkyne can be synthesized via the alkylation of acetylene. Sodium acetylide (or lithium acetylide) can be reacted with 1-bromo-3-methylbutane (B150244) in a suitable solvent like liquid ammonia (B1221849) or DMSO to form the C-C bond, yielding 5-methyl-1-hexyne.

Hydroboration: The terminal alkyne, 5-methyl-1-hexyne, would then undergo hydroboration. To achieve high selectivity for the desired (E)-alkenylboronic ester, a catalyzed reaction is preferable. For instance, reacting 5-methyl-1-hexyne with pinacolborane (HBpin) in the presence of a suitable transition metal catalyst (e.g., a zirconium or rhodium complex) would lead to the syn-addition of the H-B bond across the triple bond. This regioselectively places the boron atom at the terminal carbon (C1) and the hydrogen at the internal carbon (C2), resulting in the formation of (E)-5-methyl-1-hexenylboronic acid pinacol (B44631) ester.

Hydrolysis (Optional): The resulting pinacol ester is often sufficiently stable and can be used directly in subsequent reactions like Suzuki-Miyaura coupling. organic-chemistry.org If the free boronic acid is required, the pinacol ester can be hydrolyzed under mild acidic or basic conditions.

This proposed synthesis leverages the reliability and high stereoselectivity of the catalyzed hydroboration of terminal alkynes to predictably generate the target compound, (E)-5-Methyl-1-hexenylboronic acid.

Enantioselective and Diastereoselective Synthetic Pathways

The creation of specific stereoisomers of this compound, where chirality is precisely controlled, can be achieved through enantioselective and diastereoselective synthetic routes. These methods are paramount when the boronic acid is intended for the synthesis of biologically active molecules where stereochemistry is critical.

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org For chiral allylboronic acids, an organocatalytic approach involving the asymmetric homologation of alkenylboronic acids has been developed. diva-portal.org This method uses a BINOL-type catalyst to induce chirality, reacting an alkenylboronic acid with a trifluoromethyl or trimethylsilyldiazomethane. diva-portal.org Adapting this to this compound would involve starting with a simpler boronic acid and extending the carbon chain in an enantioselective manner.

Another powerful strategy is the enantioconvergent coupling of racemic starting materials. For instance, nickel-catalyzed enantioconvergent coupling of racemic spiroepoxyoxindoles with alkenylboronic acids has been shown to produce chiral homoallylic alcohols with high enantioselectivity. chinesechemsoc.orgrsc.org This stereoablative transformation demonstrates the potential to use a racemic mixture to generate a single desired enantiomer, a concept that could be applied to precursors of this compound.

Diastereoselective Strategies: Diastereoselective synthesis focuses on forming a specific diastereomer from a molecule that may already contain one or more chiral centers. wikipedia.org Research has demonstrated the diastereoselective synthesis of functionalized pyrrolines using alkenylboronic acids as reagents in a photoredox-catalyzed iminoalkenylation of alkenes. scholarsportal.infonih.gov In these reactions, two stereocenters are created with complete diastereoselectivity, yielding only one diastereomer. nih.gov This highlights how this compound could be used as a reagent to induce diastereoselectivity in a target molecule.

Furthermore, the synthesis of quaternary alpha-amino acids has been achieved with high diastereoselectivity (>90% de) through the alkylation of diketopiperazine templates. nih.gov Such principles of controlling diastereoselectivity are central to the application of boronic acids in complex syntheses. One-pot syntheses of chiral tricyclic derivatives from L-cysteine or D-penicillamine also rely on diastereoselective reactions where new asymmetric centers are created in a controlled manner. scielo.br

The table below summarizes key aspects of stereoselective synthetic strategies applicable to alkenylboronic acids.

| Strategy | Description | Catalyst/Reagent Example | Key Feature | Reference |

| Asymmetric Homologation | Extension of an alkenylboronic acid's carbon chain using a chiral catalyst. | BINOL organocatalyst | Creates chiral α-substituted allylboronic acids with high chirality transfer. | diva-portal.org |

| Enantioconvergent Coupling | Conversion of a racemic starting material into a single enantiomer product. | Nickel/Bisphosphine complex | Provides access to chiral products from racemic mixtures. | chinesechemsoc.orgrsc.org |

| Photoredox Iminoalkenylation | Diastereoselective formation of C-C bonds using an alkenylboronic acid. | Photoredox catalyst | Establishes multiple stereocenters with high diastereoselectivity. | scholarsportal.infonih.gov |

Convergent and Divergent Synthetic Strategies

The construction of complex molecules incorporating the this compound moiety can be designed using either convergent or divergent approaches, which offer different advantages in terms of efficiency and molecular diversity.

A notable example is the convergent total synthesis of khafrefungin (B1241081), where a complex alkenylboronic acid and an alkenyl iodide were synthesized separately and then coupled using a Suzuki reaction to form the carbon backbone of the natural product in good yield. nih.gov Similarly, a triply convergent synthesis of prostaglandins (B1171923) utilizes the coupling of distinct fragments, showcasing the power of this strategy in assembling complex bioactive molecules. acs.org The synthesis of this compound would position it as a key building block for similar convergent approaches.

Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to create a library of structurally related compounds. This strategy is particularly valuable for drug discovery and the exploration of structure-activity relationships, as it allows for the efficient generation of diverse analogues from a single precursor.

An iron-catalyzed method for the skeletal editing of benzofurans provides an example of a divergent approach that generates cyclic alkenyl boronic acids. chinesechemsoc.org This transformation allows for late-stage borylation, offering a pathway to diversify benzofuran (B130515) derivatives. chinesechemsoc.org Applying this principle, a common precursor could be synthesized and then subjected to various reactions, including borylation to install the this compound group or its derivatives, leading to a range of different final products.

The following table outlines the core principles of convergent and divergent synthetic strategies.

| Strategy Type | Core Principle | Advantages | Example Application | Reference |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | High overall yield, efficiency for complex targets. | Total synthesis of khafrefungin using an alkenylboronic acid fragment. | nih.gov |

| Divergent | A common intermediate is used to generate a library of diverse analogues. | Efficient for creating molecular diversity, useful for SAR studies. | Skeletal editing of benzofurans to produce various cyclic alkenyl boronic acids. | chinesechemsoc.org |

Green Chemistry Approaches in this compound Synthesis

Adopting green chemistry principles in the synthesis of this compound is essential for minimizing environmental impact, reducing waste, and improving safety. mdpi.com Key strategies include the use of environmentally benign solvents, solvent-free reactions, and multicomponent reactions to enhance atom economy.

Sustainable Solvents and Conditions: One of the most effective green chemistry tactics is the replacement of hazardous organic solvents with safer alternatives. Ethanol (B145695) is considered a green solvent due to its low toxicity and biodegradability. nih.gov A highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols was developed using aqueous hydrogen peroxide in ethanol at room temperature, with reaction times as short as one minute. rsc.org This method's mild conditions and use of a green solvent make it an attractive model for the final steps or modifications of this compound synthesis.

Mechanochemistry and Solvent-Free Reactions: Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), can eliminate the need for bulk solvents altogether. A facile and environmentally benign method for forming boronic acid esters involves simply grinding a boronic acid with a diol, such as pinacol, without any solvent. This approach avoids the use of solvents and the need for azeotropic distillation to remove water, which is common in traditional esterification methods.

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This "one-pot" approach is inherently green because it reduces the number of synthetic steps, minimizes the need for purification of intermediates, and improves atom economy. nih.gov The synthesis of boron-containing Hantzsch and Biginelli esters via MCRs, sometimes accelerated by microwave irradiation, exemplifies how complex boron-containing molecules can be assembled efficiently and sustainably. nih.gov Such strategies could be envisioned for the synthesis of precursors to this compound.

The table below highlights several green chemistry approaches relevant to boronic acid synthesis.

| Green Approach | Description | Benefits | Example | Reference |

| Green Solvents | Use of environmentally friendly solvents like ethanol or water. | Reduced toxicity, improved safety, biodegradability. | Rapid ipso-hydroxylation of boronic acids in ethanol. | rsc.org |

| Mechanochemistry | Solvent-free synthesis via mechanical grinding of reactants. | Eliminates solvent waste, reduces energy consumption. | Grinding a boronic acid and a diol to form a boronic ester. | |

| Multicomponent Reactions | "One-pot" synthesis involving three or more reactants. | Fewer steps, less waste, high atom economy. | Microwave-assisted synthesis of boron-containing heterocycles. | nih.gov |

| Sustainable Reagents | Use of low-toxicity reagents like boronic acids and H₂O₂. | Lower environmental impact and improved safety profile. | H₂O₂ as an oxidant for boronic acid reactions. | rsc.org |

Fundamental Reaction Mechanisms of Alkenylboronic Acids

The chemical behavior of this compound is best understood through the lens of the general reaction mechanisms that characterize alkenylboronic acids. Two key aspects are the transmetallation process in catalytic cycles and the inherent Lewis acidity of the boron center.

Transmetallation is a crucial step in many cross-coupling reactions catalyzed by transition metals. youtube.com In the context of the Suzuki-Miyaura reaction, the catalytic cycle involves the transfer of the alkenyl group from the boron atom to the palladium(II) center. rsc.org This process is fundamental to the formation of a new carbon-carbon bond. rsc.org The cycle generally begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. youtube.com This is followed by the transmetallation step, where the alkenylboronic acid (or its corresponding boronate) transfers its alkenyl group to the palladium(II) complex, displacing the halide. youtube.comrsc.org The final step is reductive elimination, where the two organic groups on the palladium center are coupled, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

The transmetallation step itself can proceed through different mechanistic pathways. One commonly accepted mechanism involves the formation of a boronate species, generated by the reaction of the boronic acid with a base. nih.gov This boronate is more nucleophilic than the neutral boronic acid and reacts more readily with the palladium(II) complex. The exact nature of the intermediates and the role of the base and solvent are critical in determining the efficiency of the transmetallation process. rsc.org Studies have shown that for alkenylboronic acids, the transmetallation generally proceeds with retention of the alkene geometry. youtube.com

Boronic acids are Lewis acids because the boron atom has a vacant p-orbital, making it an electron pair acceptor. youtube.com This Lewis acidity plays a significant role in the reactivity and complexation behavior of this compound. The boron atom can interact with Lewis bases, such as hydroxide (B78521) ions or other nucleophiles, to form a tetracoordinate boronate complex. youtube.com This complexation increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer during transmetallation. mdpi.com

The Lewis acidity of boronic acids can be modulated by the substituents on the boron atom. acs.org In the case of this compound, the alkenyl group influences the electronic properties of the boron center. The formation of complexes with various Lewis bases is an equilibrium process, and the position of this equilibrium can be influenced by the reaction conditions, such as the nature of the solvent and the base used. youtube.com This complexation is not only crucial for catalytic reactions but also for the stability and handling of the boronic acid itself.

Carbon-Carbon Bond Forming Reactions Involving this compound

The primary application of this compound in organic synthesis is in the formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net this compound serves as the organoboron partner in these reactions, enabling the introduction of the 5-methyl-1-hexenyl group into a wide range of organic molecules. yonedalabs.com These reactions are valued for their mild conditions, tolerance of various functional groups, and generally high yields. researchgate.net

The general reaction scheme for the Suzuki-Miyaura coupling of an alkenylboronic acid is as follows:

Scheme depicting the general Suzuki-Miyaura cross-coupling reaction.

A typical reaction involves a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The choice of these components is critical for the success of the reaction and can influence the yield, reaction time, and stereochemical outcome. libretexts.orgyonedalabs.com

A key feature of the Suzuki-Miyaura reaction involving alkenylboronic acids is the retention of the stereochemistry of the double bond. youtube.com For (E)-5-Methyl-1-hexenylboronic acid, the resulting coupled product is expected to maintain the E-configuration of the double bond. This stereospecificity is a significant advantage for the synthesis of complex molecules where control of geometry is crucial. organic-chemistry.org

However, under certain conditions, isomerization of the double bond can occur. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can influence the degree of stereochemical retention. organic-chemistry.orgnih.gov For instance, the use of specific palladium catalysts and phosphine (B1218219) ligands can minimize Z-to-E isomerization when starting with a Z-alkenyl halide. organic-chemistry.org

Table 1: Representative Stereochemical Outcomes in Suzuki-Miyaura Coupling of Alkenylboron Reagents This table illustrates the general principle of stereochemical retention in Suzuki-Miyaura couplings of alkenylboron compounds with various alkenyl bromides, which is applicable to this compound.

| Alkenylboron Reagent | Alkenyl Bromide | Product Diene Stereochemistry | Stereoselectivity |

| (E)-alkenyltrifluoroborate | (E)-alkenyl bromide | (E,E) | High |

| (E)-alkenyltrifluoroborate | (Z)-alkenyl bromide | (E,Z) | High |

| (Z)-alkenyltrifluoroborate | (E)-alkenyl bromide | (Z,E) | High |

| (Z)-alkenyltrifluoroborate | (Z)-alkenyl bromide | (Z,Z) | High |

| Data is illustrative and based on findings for potassium alkenyltrifluoroborates. organic-chemistry.org |

The ligands coordinated to the palladium catalyst play a pivotal role in the Suzuki-Miyaura reaction. libretexts.orgnih.gov They influence the stability and reactivity of the catalyst, affecting the rates of oxidative addition, transmetallation, and reductive elimination. yonedalabs.com For the coupling of alkenylboronic acids like this compound, the choice of ligand can impact the reaction's efficiency and stereochemical integrity. organic-chemistry.org

Bulky and electron-rich phosphine ligands are often employed to promote the catalytic cycle. libretexts.orgyonedalabs.com For example, tri(tert-butyl)phosphine and other sterically hindered phosphines have been shown to be effective in promoting the coupling of challenging substrates. researchgate.net The design of new and more efficient ligands is an active area of research, aiming to expand the scope of the Suzuki-Miyaura reaction and improve its performance under milder conditions. libretexts.org The choice of ligand can be critical in preventing side reactions such as homocoupling of the boronic acid. yonedalabs.com

Table 2: Effect of Different Phosphine Ligands on Suzuki-Miyaura Coupling This table provides a general illustration of how ligand choice can affect the outcome of Suzuki-Miyaura couplings, a principle that applies to reactions with this compound.

| Ligand | General Characteristics | Effect on Reaction |

| Triphenylphosphine (PPh₃) | Common, air-stable | Effective for many standard couplings. organic-chemistry.org |

| Tri(o-tolyl)phosphine (P(o-Tol)₃) | Bulkier than PPh₃ | Can improve yields and maintain stereochemistry, especially for Z-olefins. organic-chemistry.org |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Very bulky, electron-rich | Highly effective for coupling sterically hindered substrates and less reactive halides. researchgate.netnih.gov |

| Buchwald-type biaryl phosphines | Bulky, electron-rich | Broadly applicable, highly active catalysts for a wide range of substrates. libretexts.org |

| This table is a generalized representation based on established principles in Suzuki-Miyaura catalysis. |

Suzuki-Miyaura Cross-Coupling Reactions of this compound

Mechanistic Insights into Alkyl-Alkenyl Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, renowned for its mild conditions and functional group tolerance. nih.gov In the context of an alkyl-alkenyl coupling, this compound serves as the alkenylating agent to couple with an sp³-hybridized carbon center of an organohalide.

The catalytic cycle, typically mediated by a palladium catalyst, involves three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the alkyl halide (R-X), forming a palladium(II) intermediate.

Transmetalation: This is the crucial step where the alkenyl group is transferred from the boron atom to the palladium center. The process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the palladium complex. For B-alkyl Suzuki couplings, which share mechanistic features, the transfer of the alkyl group from the boron to the palladium center occurs with retention of configuration at the carbon atom. nih.gov

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new carbon-carbon bond (alkenyl-alkyl) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligands, and base is critical for an efficient reaction, especially in challenging sp²-sp³ couplings. nih.gov Electron-rich organoboranes and electron-deficient halides generally exhibit the highest reactivity. researchgate.net

Table 1: Typical Conditions for Alkyl-Alkenyl Suzuki Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Palladium complexes, e.g., PdCl₂(dppf) |

| Base | Carbonates (e.g., Cs₂CO₃), Phosphates |

| Solvent | THF/H₂O, Dioxane |

| Temperature | Room temperature to reflux |

Chan-Lam Coupling Reactions with this compound

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling that forms carbon-heteroatom bonds. wikipedia.org Unlike palladium-catalyzed methods, it couples organoboron compounds with nucleophiles like amines and alcohols and can often be performed in the open air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(II)/Cu(III) cycle.

A proposed general mechanism involves:

Transmetalation of the alkenyl group from this compound to a Cu(II) salt. nrochemistry.com

Coordination of the heteroatom nucleophile (N-H or O-H).

A subsequent reductive elimination from a Cu(III) intermediate forges the C-heteroatom bond and releases a Cu(I) species. wikipedia.org

The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. nrochemistry.com

In the Chan-Lam amination, this compound can be coupled with a wide range of nitrogen-containing nucleophiles, including amines, amides, imides, and azoles. organic-chemistry.orgst-andrews.ac.uk This reaction provides a direct route to N-alkenyl compounds. The reaction is versatile, and various copper sources and ligands can be employed to optimize yields for specific substrates. rsc.org Recent advancements have focused on developing highly efficient catalysts that allow the reaction to proceed rapidly at room temperature. rsc.org

Table 2: Substrate Scope for Chan-Lam C-N Coupling

| Nucleophile Type | Example |

|---|---|

| Primary/Secondary Amines | Aniline, Alkylamines |

| Amides/Lactams | Benzamide, 2-Pyrrolidone |

| N-Heterocycles | Imidazole, Pyrazole, Tetrazole researchgate.net |

Similarly, the Chan-Lam reaction can be used to form carbon-oxygen bonds by coupling this compound with alcohols or phenols. This transformation is a powerful method for synthesizing alkenyl ethers. The reaction conditions are generally mild, making it suitable for complex and sensitive substrates. alfa-chemistry.com The presence of molecular sieves can be beneficial in minimizing byproducts from competing reactions, such as the oxidation of the boronic acid. youtube.com

Conjugate Addition Reactions of this compound

The alkenyl group of this compound can be added to α,β-unsaturated carbonyl compounds in a 1,4-conjugate addition, often referred to as a Michael addition. This reaction, typically catalyzed by rhodium or palladium complexes, forms a new carbon-carbon bond at the β-position of the carbonyl compound. libretexts.org

The general mechanism for this transformation involves:

Transmetalation of the alkenyl group from the boronic acid to the metal catalyst (e.g., rhodium).

The resulting alkenyl-rhodium species then adds across the double bond of the α,β-unsaturated system.

Protonolysis of the resulting metal enolate releases the final product and regenerates the active catalyst.

This method is highly effective for creating γ,δ-unsaturated ketones or esters from the corresponding α,β-unsaturated precursors. Soft nucleophiles, such as organocuprates and organoboranes, favor this 1,4-addition pathway over direct 1,2-addition to the carbonyl group. youtube.com

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with a boronic acid. wikipedia.org It is catalyzed by palladium and co-catalyzed by a copper(I) salt, characteristically proceeding under neutral, non-basic conditions. organic-chemistry.org This makes it particularly valuable for substrates that are sensitive to bases. organic-chemistry.orgnih.gov

In this reaction, this compound would serve as the boronic acid component, coupling with a variety of thioesters to produce the corresponding alkenyl ketones. The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-S bond of the thioester, facilitated by the copper(I) carboxylate, followed by transmetalation with the boronic acid and subsequent reductive elimination. organic-chemistry.orgresearchgate.net

Electrophilic Allyl Shifts and Related Rearrangements

Alkenylboronic acids and their esters can undergo rearrangements, particularly when subjected to electrophilic attack. While specific studies on this compound are not prevalent, the general reactivity of such compounds suggests susceptibility to electrophilic addition to the double bond. msu.edu

Protonation of the double bond by a strong acid would generate a carbocation. msu.edu Depending on the structure, this carbocation could be susceptible to rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocationic intermediate before capturing a nucleophile. msu.edu Such rearrangements are common in carbocation chemistry and can lead to products with a different carbon skeleton than expected from a simple addition reaction. msu.edu The stereochemistry of such additions can be complex, potentially resulting in mixtures of syn and anti addition products. masterorganicchemistry.com

Homologation Reactions

Homologation reactions of alkenylboronic acids, which involve the insertion of a one-carbon unit into the carbon-boron bond, provide a valuable route to synthetically useful allylic boronic acids. A notable method for this transformation is the reaction with diazomethane (B1218177) derivatives.

In a general mechanistic framework, the homologation of an alkenylboronic acid with a diazomethane derivative, such as CF3-diazomethane, is often catalyzed by a chiral diol, like a BINOL derivative, to achieve asymmetric induction. The reaction initiates with the formation of a chiral BINOL ester of the alkenylboronic acid. This intermediate then reacts with the diazomethane. Density Functional Theory (DFT) calculations on analogous systems suggest a complex mechanism. nih.gov The process involves a borotropic rearrangement, where the alkenyl group migrates from the boron atom to the adjacent carbon of the diazomethane, with concomitant expulsion of dinitrogen. The stereochemical outcome of the reaction is largely dictated by steric interactions between the substituent on the diazomethane (e.g., CF3) and the chiral catalyst. nih.gov

Table 1: Key Aspects of the Homologation of Alkenylboronic Acids

| Reaction Step | Description | Key Intermediates/Transition States |

| Catalyst Activation | Formation of a chiral boronate ester from the alkenylboronic acid and the diol catalyst. | Chiral BINOL-alkenylboronate |

| Diazomethane Attack | Nucleophilic attack of the diazomethane on the boron center. | Diazomethane-boronate adduct |

| Borotropic Rearrangement | Migration of the alkenyl group to the diazomethyl carbon. | nih.govwikipedia.org-migration transition state |

| Product Formation | Elimination of N2 to yield the allylic boronic ester. | Allylic boronic ester |

Other Transformations of this compound

Oxidation Reactions of the Boronic Acid Moiety

The carbon-boron bond of boronic acids is susceptible to oxidation, a reaction that is synthetically useful for replacing the boronic acid group with a hydroxyl group. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a base (e.g., sodium hydroxide).

The generally accepted mechanism for this oxidation involves the formation of a boronate species by the addition of a hydroperoxide anion to the Lewis acidic boron atom. This is followed by a rearrangement where the alkenyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. The resulting boronic ester is then hydrolyzed under the reaction conditions to afford the corresponding aldehyde or ketone, which in the case of a terminal alkenylboronic acid like this compound would likely yield an enol that tautomerizes to the more stable aldehyde, 5-methylhexanal.

Protonolysis and Deuterolysis Studies

Protonolysis, the cleavage of the C-B bond by a proton source, is a characteristic reaction of organoboranes. For alkenylboronic acids, this reaction typically requires acidic conditions and proceeds with retention of the double bond geometry. The reaction involves the protonation of the carbon atom attached to the boron, leading to the formation of the corresponding alkene. Deuterolysis, the analogous reaction with a deuterium (B1214612) source (e.g., D2O or an deuterated acid), is a valuable tool for introducing deuterium at a specific position in a molecule.

Mechanistic studies on related systems suggest that the reaction proceeds through an electrophilic attack by a proton on the carbon atom of the C-B bond. The electron-rich double bond facilitates this process. The use of deuterated reagents allows for the regioselective incorporation of a deuterium atom.

C-H Coupling Reactions

While the Suzuki-Miyaura cross-coupling reaction is the most prominent application of boronic acids, involving the formation of a C-C bond at the position of the boron atom, direct C-H coupling reactions of the organic moiety are less common but of significant interest. For this compound, potential C-H coupling reactions could target the allylic C-H bonds of the hexenyl chain. However, directing such reactions selectively in the presence of the reactive C-B bond and the C=C double bond presents a considerable challenge and is an area of ongoing research. The Chan-Lam coupling, which forms a C-N or C-O bond, is a related transformation that proceeds via transmetalation of the organic group from boron to a copper catalyst. wikipedia.org

Formation and Reactivity of Boronate Esters Derived from this compound

Boronic acids readily and reversibly form cyclic esters, known as boronate esters, upon reaction with diols. wikipedia.orgnih.gov This reaction is an equilibrium process that can be driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of dehydrating agents. sciforum.net Common diols used for this purpose include pinacol, ethylene (B1197577) glycol, and various chiral diols for applications in asymmetric synthesis. sciforum.net

The formation of boronate esters is significant for several reasons. It can protect the boronic acid functionality, enhance its stability, and modify its reactivity. Boronate esters are often preferred over boronic acids in synthetic applications due to their improved handling characteristics and solubility in organic solvents. sciforum.net The boron atom in a boronate ester is generally less Lewis acidic than in the corresponding boronic acid.

The reactivity of boronate esters is closely related to that of the parent boronic acids. They undergo similar transformations such as Suzuki-Miyaura coupling and homologation. The nature of the diol used to form the ester can influence the reactivity of the boronate ester through steric and electronic effects.

Table 2: Common Diols for Boronate Ester Formation and Their Properties

| Diol | Structure of Diol | Resulting Boronate Ester | Key Features |

| Ethylene Glycol | HOCH2CH2OH | Dioxaborolane derivative | Simple, provides basic protection. |

| Pinacol | (CH3)2C(OH)C(OH)(CH3)2 | Pinacol boronate ester | Forms stable, crystalline esters. Widely used in cross-coupling reactions. |

| (+)-Diisopropyl Tartrate | C10H18O6 | Chiral boronate ester | Used to induce chirality in subsequent reactions. |

The formation of a boronate ester from this compound with a diol like pinacol would yield 2-(5-Methyl-1-hexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This derivative would be expected to be a more stable and handleable liquid or low-melting solid compared to the parent boronic acid, which is prone to dehydration to form boroxines (cyclic trimers). wikipedia.org

Applications of 5 Methyl 1 Hexenylboronic Acid in Complex Molecule Synthesis

Role as a Building Block in Natural Product Synthesis

Alkenylboronic acids are instrumental in the total synthesis of various natural products, where the creation of specific carbon-carbon bonds is crucial for assembling the final complex structure. The Suzuki-Miyaura coupling, utilizing reagents like 5-Methyl-1-hexenylboronic acid, offers a mild and efficient method for connecting different molecular fragments. researchgate.net This is particularly advantageous in the synthesis of polyene natural products, where maintaining the stereochemistry of double bonds is essential for biological activity. nih.gov The vinyl group of this compound can be stereoselectively coupled to other organic molecules, allowing for the precise construction of the carbon skeleton of a natural product.

While no specific examples detailing the use of this compound in the synthesis of a named natural product are readily available in the literature, its structural motif is representative of the types of building blocks employed in the synthesis of complex molecules like flavonoids and other polyketides. nih.govresearchgate.net

Utilization in Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates often requires the assembly of complex carbon skeletons. Boronic acids, including vinylboronic acid derivatives, are considered essential building blocks in medicinal chemistry for this purpose. nih.govchem-space.com They are frequently used in the generation of chemical libraries to explore structure-activity relationships of potential drug candidates. nih.gov The Suzuki-Miyaura coupling reaction, for which this compound is a suitable substrate, is one of the most widely used reactions in the pharmaceutical industry for the formation of carbon-carbon bonds.

The isobutyl group present in this compound is a common structural feature in many pharmaceutical compounds. The ability to introduce this moiety with a defined stereochemistry via its vinylboronic acid functionality makes it a potentially valuable reagent in the synthesis of new drug entities. Although specific case studies are not prevalent, the general utility of such reagents is well-established in the synthesis of bioactive molecules. silicycle.com

Contributions to Agrochemical Development

Boron-containing compounds have shown significant potential in the development of new agrochemicals. researchgate.net While research has often focused on boric acid itself and arylboronic acids, the principles of using boronic acid derivatives as building blocks for creating novel active ingredients are applicable to alkenylboronic acids as well. The development of innovative and effective agrochemicals relies on the ability to synthesize a wide variety of chemical structures. researchgate.net

The functional group tolerance of the Suzuki-Miyaura coupling allows for the incorporation of diverse structural motifs, which is a key strategy in the discovery of new pesticides and herbicides. The lipophilic side chain of this compound could be a desirable feature in the design of agrochemicals intended to penetrate the waxy cuticles of plants or insects.

Integration into Materials Science for Novel Property Development

In the realm of materials science, vinylboronic acids and their esters are recognized for their ability to undergo radical polymerization, leading to the synthesis of functional polymers. rsc.org The boron atom in the resulting polymer can be further transformed, allowing for the creation of novel materials with unique properties. While specific research on the polymerization of this compound is not documented, the general reactivity of alkenylboronic acids suggests its potential as a monomer in the synthesis of specialty polymers.

These boron-functionalized polymers can exhibit responsiveness to stimuli such as pH and the presence of diols, which has led to their investigation for applications in areas like sensors and drug delivery systems. rsc.org

Stereoselective Construction of Chiral Scaffolds

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Chiral boronic esters are highly valued as building blocks because they can be transformed into a wide array of functional groups with high stereospecificity. researchgate.netnih.gov

The synthesis of chiral allylboronic acids and their subsequent use in asymmetric synthesis has been a subject of significant research. youtube.com These reagents allow for the stereocontrolled formation of new chiral centers. While specific studies detailing the use of this compound in stereoselective synthesis to construct specific chiral scaffolds are not available, the principles of asymmetric synthesis using chiral boronic acids are well-established. rsc.orgresearchgate.net The development of methods for the asymmetric synthesis of secondary and tertiary boronic esters has expanded the toolbox for creating complex chiral molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methyl 1 Hexenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 5-Methyl-1-hexenylboronic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the vinyl protons, the allylic protons, the methine proton at the 5-position, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) for these protons are influenced by their electronic environment. For instance, the vinyl protons are typically found downfield due to the deshielding effect of the double bond.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the two vinyl carbons, the carbons of the hexenyl chain, and the methyl carbons. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms. For example, the sp²-hybridized vinyl carbons will have significantly different chemical shifts compared to the sp³-hybridized carbons of the alkyl chain. While specific spectral data for this compound is not readily available in the public domain, data for the related compound 5-methyl-1-hexene (B1630410) can provide approximate chemical shift values. chemicalbook.com

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique crucial for characterizing boronic acids and their derivatives. researchgate.net It directly probes the local environment of the boron atom. researchgate.net

The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. mdpi.com For this compound, which contains a trigonal planar sp²-hybridized boron atom, the ¹¹B NMR signal is expected to appear in a characteristic downfield region, typically around 30 ppm. sdsu.edu This chemical shift value helps to confirm the presence of the boronic acid functional group. researchgate.netnsf.gov The addition of a ligand or base to the empty p-orbital of the boron results in an upfield shift in the ¹¹B NMR spectrum, indicating a change to a tetracoordinate, sp³-hybridized state. mdpi.comsdsu.edu

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within the this compound molecule, resolving ambiguities that may arise from 1D spectra. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons, between the vinyl and allylic protons, and along the alkyl chain, confirming the sequence of protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It provides a clear map of which protons are attached to which carbons, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbons and protons, typically over two to three bonds. HMBC is invaluable for establishing the connectivity across quaternary carbons and functional groups. In the case of this compound, HMBC could show correlations between the vinyl protons and the carbon of the boronic acid group, as well as between the methyl protons and the C5 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination: MS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The presence of boron with its two major isotopes, ¹⁰B and ¹¹B, results in a characteristic isotopic pattern for the molecular ion peak, which can be a clear indicator of the presence of boron in the molecule. nih.gov

Fragmentation Analysis: Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. nih.gov While specific fragmentation data for this compound is not widely published, general fragmentation pathways for boronic acids involve the loss of water, the boronic acid group, and cleavage of the carbon chain. nih.gov For instance, in the mass spectrum of the related compound 5-methyl-1-hexene, a prominent peak is observed at an m/z corresponding to the loss of a methyl group. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. masterorganicchemistry.com Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, key IR absorption bands would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid.

C-H stretching vibrations for the sp²-hybridized vinyl hydrogens typically appear above 3000 cm⁻¹, while those for the sp³-hybridized alkyl chain appear below 3000 cm⁻¹. vscht.cz

A C=C stretching vibration for the alkene group around 1640-1680 cm⁻¹.

A B-O stretching vibration, which is often observed in the range of 1300-1400 cm⁻¹.

A B-C stretching vibration, which can be found in the 1000-1090 cm⁻¹ region. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

The purity assessment and separation of this compound and its derivatives are crucial for ensuring the quality and reliability of subsequent synthetic applications. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for these purposes. These methods allow for the effective separation of the target boronic acid from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of boronic acids. rsc.org Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed.

Methodology and Findings:

For the analysis of alkenylboronic acids like this compound, C18 columns are a frequent choice for the stationary phase. rsc.orgresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.org The use of modifiers is important as boronic acids can exhibit secondary interactions with the stationary phase.

A significant challenge in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis of the boronate esters to the corresponding boronic acids. researchgate.net This can be influenced by the diluent used for sample preparation and the mobile phase composition. For instance, preparing samples in aprotic solvents like 100% acetonitrile or THF can minimize pre-analysis hydrolysis. researchgate.net The presence of formic acid in the mobile phase can sometimes increase hydrolysis on certain stationary phases. researchgate.net

Detection is commonly achieved using a Photodiode Array (PDA) detector or a Mass Spectrometer (MS). LC-MS methods offer high sensitivity and selectivity, allowing for the identification of impurities even at trace levels. rsc.orgresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS) has been shown to provide high-throughput analysis for a broad range of boronic acids with run times as short as one minute. researchgate.net

Illustrative HPLC Parameters for Alkenylboronic Acid Analysis:

| Parameter | Condition |

| Column | C18, 2.7 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | PDA at 210 nm / ESI-MS |

| Injection Volume | 5 µL |

| Expected Retention Time | 4-8 minutes |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the purity assessment of boronic acids, although it often requires derivatization to enhance the volatility of the analytes. nih.gov Boronic acids themselves are generally not volatile enough for direct GC analysis due to their polarity and tendency to form non-volatile trimeric anhydrides (boroxines). researchgate.netnih.gov

Methodology and Findings:

A common derivatization strategy is the conversion of the boronic acid to its corresponding pinacol (B44631) ester. This can be achieved by reacting the boronic acid with pinacol. chromatographyonline.com The resulting boronate ester is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, such as a DB-5 or similar nonpolar column. chromforum.org The oven temperature is programmed to ramp up to ensure the elution of all components. chromatographyonline.com Mass spectrometry (GC-MS) is the preferred detection method as it provides structural information that aids in the identification of the main component and any impurities. nih.govchromatographyonline.com

Care must be taken during GC analysis of boronic acid derivatives, as issues like ghost peaks and contamination of the GC system can occur. chromforum.org Proper cleaning protocols and the use of appropriate inlet liners and temperatures are important to maintain instrument performance. chromforum.org

Illustrative GC-MS Parameters for Derivatized this compound Analysis:

| Parameter | Condition |

| Derivatization Agent | Pinacol |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (Scan mode m/z 40-400) |

| Expected Retention Time | 8-12 minutes (for the pinacol ester) |

Theoretical and Computational Studies on 5 Methyl 1 Hexenylboronic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methyl-1-hexenylboronic acid, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. lodz.plaip.org These calculations, often using functionals such as B3LYP with basis sets like 6-31G(d,p), can provide detailed insights into the molecule's reactivity and stability. lodz.plicm.edu.pl

The electronic properties of this compound are largely dictated by the interplay between the π-system of the double bond and the vacant p-orbital of the boron atom. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the π-bond of the hexenyl chain, indicating its nucleophilic character. The LUMO is primarily localized on the boron atom, highlighting its electrophilic nature as a Lewis acid. lodz.plnih.gov

The energy gap between the HOMO and LUMO is a critical parameter, offering a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, quantum chemical calculations can map the electrostatic potential (ESP) surface, visualizing the electron density distribution and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the ESP would show a negative potential around the double bond and a positive potential around the acidic protons of the hydroxyl groups and the boron atom.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the energy of the outermost electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the energy of the lowest-energy empty orbital. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, related to the molecule's reactivity. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions, map out potential energy surfaces, and characterize transition states. For this compound, a key reaction of interest is the hydroboration of the double bond, which could occur either intramolecularly or intermolecularly. wikipedia.orgmasterorganicchemistry.com

Reaction pathway modeling can be used to calculate the activation energies for various possible reactions, such as syn- and anti-addition of a reagent across the double bond. rsc.org The transition state for a hydroboration reaction, for instance, is typically a four-membered ring involving the boron, a hydrogen, and the two carbons of the alkene. wikipedia.orgyoutube.com By locating the transition state structure and calculating its energy, the feasibility of a reaction pathway can be assessed.

For this compound, computational models could also investigate other transformations, including oxidation, amination, and cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govacs.org Each of these pathways would have a unique transition state and activation barrier, which can be computationally determined to predict the most likely reaction products under different conditions.

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Description |

| Syn-Hydroboration | 15 | The energy barrier for the concerted addition of B-H across the double bond from the same face. |

| Anti-Hydroboration | 25 | A higher energy pathway for the addition of B-H from opposite faces, generally not observed. |

| Epoxidation | 18 | The energy barrier for the formation of an epoxide at the double bond. |

| Suzuki-Miyaura Coupling | 22 | The activation energy for the transmetalation step with a palladium catalyst. |

Note: The values in this table are hypothetical and intended to illustrate the application of transition state analysis.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. libretexts.orgchemistrysteps.com Conformational analysis aims to identify the most stable arrangements and the energy barriers between them. nobelprize.org

For this compound, key rotations include those around the C-C bonds of the hexenyl chain and the C-B bond. The presence of a bulky iso-propyl group at the 5-position will significantly influence the conformational preferences of the chain, favoring staggered arrangements to minimize steric strain. chemistrysteps.com The orientation of the boronic acid group relative to the double bond is also crucial, as it can affect the accessibility of the π-system to reagents.

Computational methods can systematically explore the conformational space by rotating bonds and calculating the energy of each resulting structure. This leads to a potential energy surface that reveals the low-energy conformers. Understanding the dominant conformations is essential for predicting the stereochemical outcome of reactions. researchgate.netrsc.org For example, in a diastereoselective addition to the double bond, the facial selectivity will be determined by which face of the alkene is more accessible in the lowest energy conformation.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0.0 | The most stable conformer with the alkyl chain extended. |

| Gauche | 60° | 0.8 | A less stable conformer due to steric interaction between parts of the alkyl chain. |

| Eclipsed | 0° | 4.5 | A high-energy conformer representing a rotational barrier. |

Note: The values in this table are hypothetical examples of what a conformational analysis would yield.

Ligand-Boron Interactions and Catalyst Design Simulations

The boron atom in this compound is a Lewis acid, meaning it can accept a pair of electrons from a Lewis base (a ligand). nih.gov This interaction is fundamental to many of its reactions and applications. Computational simulations can model these interactions to understand their strength and nature. nih.gov

For instance, in aqueous solution, the boronic acid can exist in equilibrium with its tetrahedral boronate form, where a hydroxide (B78521) ion acts as a ligand. researchgate.net The pKa of the boronic acid, which is a measure of its acidity, can be computationally predicted by modeling the energetics of this equilibrium. Furthermore, the interaction of the boronic acid with other ligands, such as amines or diols, can be simulated to predict binding affinities and the geometry of the resulting complexes.

This modeling capability is particularly valuable in catalyst design. rsc.orgacs.org For reactions like the Suzuki-Miyaura cross-coupling, where this compound would act as the nucleophilic partner, a palladium catalyst is typically used. mdpi.com Simulations can be employed to study the interaction of the boronic acid with the palladium catalyst and its associated ligands (e.g., phosphines). By understanding these interactions at a molecular level, more efficient and selective catalysts can be designed. For example, simulations can help in designing ligands that promote the transmetalation step or prevent unwanted side reactions. nih.gov

Table 4: Hypothetical Binding Energies of this compound with Various Ligands

| Ligand | Binding Energy (kcal/mol) | Type of Interaction |

| Water | -5 | Hydrogen bonding and Lewis acid-base interaction. |

| Ammonia (B1221849) | -8 | Dative bond formation between nitrogen and boron. |

| Pinacol (B44631) | -12 | Covalent bond formation to form a boronic ester. |

| Triphenylphosphine | -3 | Weak interaction with the palladium-bound boronate in a catalytic cycle. |

Note: The values in this table are illustrative and represent the type of data that can be obtained from simulations of ligand-boron interactions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Reactions of 5-Methyl-1-hexenylboronic Acid

While palladium-catalyzed cross-coupling reactions are the hallmark of boronic acids, the future lies in the development of more sustainable, cost-effective, and versatile catalytic systems. Research is increasingly focused on moving beyond palladium to first-row transition metals and even metal-free conditions.

First-Row Transition Metal Catalysis: Catalysts based on nickel, cobalt, and iron are gaining prominence for alkenylboronic acid reactions. Nickel-catalyzed systems, for instance, have been successfully employed for hydroalkylation and enantioconvergent cross-coupling reactions of alkenyl boronates. Cobalt catalysts have shown high efficiency and selectivity in the hydroboration of alkynes to form α-alkenylboronates and in asymmetric ring-opening reactions. These earth-abundant metals offer new reactivity patterns and are economically and environmentally more attractive than precious metals.

Organocatalysis: The use of small organic molecules as catalysts for reactions involving alkenylboronic acids is a rapidly growing field. Chiral phosphoric acids and chiral diols have emerged as powerful organocatalysts. For example, chiral phosphoric acids can catalyze asymmetric allylations, and chiral diols can facilitate asymmetric conjugate additions to dienones. These systems avoid metal contamination in the final products, which is a significant advantage, particularly in pharmaceutical synthesis.

Photoredox Catalysis: Light-mediated reactions represent a frontier in catalysis. Photocatalyzed Suzuki-Miyaura reactions using alkyl boronic acids have been developed, suggesting a potential pathway for similar transformations with alkenylboronic acids like this compound. This approach allows for reactions to occur under exceptionally mild conditions.

A summary of emerging catalytic systems is presented below.

| Catalyst Type | Metal/Molecule | Potential Reaction with this compound | Reference |

| Transition Metal | Nickel (Ni) | Cross-coupling, Hydroalkylation | |

| Transition Metal | Cobalt (Co) | Asymmetric Ring-Opening, Cross-coupling | |

| Transition Metal | Rhodium (Rh) | Conjugate Addition, Hydroacylation | |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Allylation | |

| Organocatalyst | Chiral Diols (e.g., BINOL) | Asymmetric Conjugate Addition |

Exploration of New Reaction Manifolds and Synthetic Transformations

Beyond the well-established Suzuki-Miyaura coupling, researchers are uncovering novel transformations that leverage the unique reactivity of the alkenylboronic acid moiety. This expansion of the synthetic toolbox allows for the construction of more complex and highly functionalized molecules from this compound.

New reaction types include:

Conjugate Addition Reactions: Rhodium catalysts can mediate the sequential hydroacylation of alkynes followed by the conjugate addition of boronic acids, including alkenyl variants, to generate β-substituted ketones with high efficiency.

Cycloaddition Reactions: Organoboron acids can act as catalysts for cycloaddition reactions, activating reactants through Lewis acid interactions. This opens the door for using 5-methyl-1

Q & A

Q. How do steric effects from the methyl and hexenyl substituents influence regioselectivity in catalytic cycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.